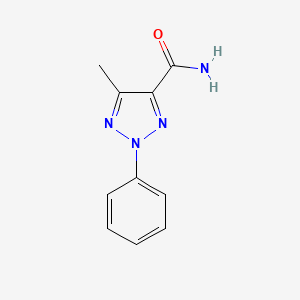

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Historical Context and Discovery Timeline

The historical foundation for understanding this compound begins with the broader development of triazole chemistry in the late nineteenth and early twentieth centuries. The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered ring system containing three nitrogen atoms and two carbon atoms. This nomenclature established the conceptual framework for an entire class of heterocyclic compounds that would eventually include the specific compound under investigation.

The synthetic accessibility of 1,2,3-triazole systems received significant advancement in 1910 when German chemists Otto Dimroth and Gustav Fester achieved the synthesis of 1H-1,2,3-triazole through a thermal reaction between hydrazoic acid and acetylene at 100 degrees Celsius over a period of 70 hours. This pioneering work demonstrated the fundamental cyclization chemistry that would later enable the preparation of more complex triazole derivatives. Dimroth's contributions to triazole chemistry extended beyond this initial synthesis, as he discovered the eponymous Dimroth rearrangement, which involves the exchange of substituent nitrogen atoms and ring nitrogen atoms in amine-substituted 1,2,3-triazoles.

The specific compound this compound was first documented in chemical databases in 2005, as evidenced by its initial creation date in PubChem. This relatively recent appearance in the literature reflects the ongoing development of sophisticated synthetic methodologies that enable the preparation of highly substituted triazole derivatives with precise functional group placement.

Research into closely related compounds has provided important context for understanding the development timeline of this specific triazole derivative. Studies on 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a structural analog differing only in the oxidation state of the 4-position substituent, have demonstrated the utility of time-dependent density functional theory calculations for predicting spectroscopic properties and electronic characteristics. These computational investigations have established theoretical frameworks that extend to the carboxamide derivative and contribute to the broader understanding of this chemical class.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from multiple interconnected factors that establish its importance both as a synthetic target and as a component of larger molecular systems. The 1,2,3-triazole core structure represents one of the most stable arrangements of three adjacent nitrogen atoms in organic chemistry, exhibiting remarkable stability compared to other nitrogen-rich heterocycles. This inherent stability, combined with the aromatic character of the five-membered ring, provides a robust foundation for chemical modifications and applications.

The structural features of this compound position it within the broader context of triazole derivatives that have demonstrated significant therapeutic potential. The presence of three nitrogen atoms within the triazole framework enables the formation of diverse weak noncovalent interactions with biological receptors and enzymes. These interaction capabilities have established triazole-containing compounds as important pharmacophores in medicinal chemistry, where they function as bioisosteres for various carboxylic acid derivatives and imidazole structures.

Contemporary research has highlighted the versatility of 1,2,3-triazole derivatives in synthetic applications, particularly through the development of copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition reactions. These methodologies have enabled the efficient construction of triazole rings with precise regioselectivity, facilitating the preparation of compounds such as this compound through rational synthetic design. The copper-catalyzed approach typically favors 1,4-disubstituted triazoles, while ruthenium catalysis promotes the formation of 1,5-disubstituted products.

Recent investigations into triazole hybrid compounds have demonstrated the strategic importance of incorporating 1,2,3-triazole moieties into larger molecular frameworks. Research published in 2025 described the synthesis and evaluation of 1-phenyl-β-carboline-3-carboxamide-1,2,3-triazole-N-phenylacetamide derivatives as α-glucosidase inhibitors, achieving inhibitory concentrations ranging from 64.0 to 661.4 micromolar. These findings illustrate the continuing relevance of triazole-containing compounds in contemporary drug discovery efforts and highlight the potential for structural modifications around the triazole core to modulate biological activity.

The carboxamide functional group present in this compound contributes additional dimensions to its chemical significance. Carboxamide groups are capable of participating in hydrogen bonding interactions both as donors and acceptors, expanding the range of molecular recognition events and intermolecular associations. This dual functionality enhances the compound's potential utility in supramolecular chemistry applications and materials science contexts where controlled assembly and recognition are important considerations.

The synthetic accessibility of this compound through established methodologies positions it as a valuable intermediate for the preparation of more complex molecular architectures. Research has demonstrated various approaches to triazole synthesis, including the reaction of aryl azides with activated methylene compounds and the cyclization of hydrazone intermediates. These synthetic pathways provide multiple strategic options for incorporating the specific substitution pattern present in this compound into larger synthetic schemes.

The significance of this compound extends to its role as a structural platform for the development of derivative compounds with enhanced properties. Recent patent literature has described synthetic methodologies for preparing related benzoic acid derivatives containing the 1,2,3-triazole motif, demonstrating the continued industrial interest in this chemical class. Such developments indicate ongoing efforts to leverage the unique properties of triazole-containing compounds for practical applications across multiple scientific disciplines.

Properties

IUPAC Name |

5-methyl-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPOVUXVIZRYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378991 | |

| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36401-53-3 | |

| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Azides with β-Keto Amides

This method involves reacting phenyl azides with methyl-substituted β-keto amides under basic conditions to directly form the triazole-carboxamide core.

- Reactants : Phenyl azide (1.0 equiv.) and 2-cyano-N-methylacetamide (1.2 equiv.).

- Conditions : NaOH (1.0 equiv.) in ethanol at 80°C for 1 hour under microwave irradiation.

- Workup : Acidification with HCl, extraction with ethyl acetate, and purification via trituration.

Data :

| Parameter | Value | Reference |

|---|---|---|

| Yield | 56% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 1 hour |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the azide on the β-keto amide, followed by cyclization and elimination of water.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This regioselective method forms the 1,2,3-triazole ring using copper(I) catalysts.

- Reactants : Phenyl azide (1.0 equiv.) and methyl propiolamide (1.1 equiv.).

- Conditions : CuI (10 mol%) in DMF/H₂O (3:1) at 25°C for 12 hours.

- Workup : Column chromatography (SiO₂, ethyl acetate/hexane).

Data :

| Parameter | Value | Reference |

|---|---|---|

| Yield | 73–93% | |

| Regioselectivity | 1,4-disubstituted | |

| Reaction Scale | Up to 50 g |

Limitations : Requires strict control of moisture and oxygen to prevent copper oxidation.

Acid Chloride Amidation

This two-step method converts triazole-carboxylic acids to carboxamides via intermediate acid chlorides.

Step 1: Carboxylic Acid Synthesis

- Reactants : Ethyl acetoacetate and phenyl azide.

- Conditions : Reflux in acetic acid for 6 hours.

- Yield : 85% (2-phenyl-5-methyl-1,2,3-triazole-4-carboxylic acid).

Step 2: Amidation

- Reactants : Triazole acid chloride (1.0 equiv.) and aqueous ammonia.

- Conditions : DCM at 0°C for 2 hours.

- Yield : 75%.

Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux | 85% | |

| Amide formation | NH₃, DCM, 0°C | 75% |

Lewis Acid-Catalyzed Direct Amidation

A one-pot method for converting triazole esters to carboxamides using zirconium(IV) chloride.

- Reactants : Triazole methyl ester (1.0 equiv.) and ammonium chloride (2.0 equiv.).

- Conditions : ZrCl₄ (20 mol%) in toluene at 110°C for 24 hours.

- Yield : 77%.

Advantages : Bypasses acid chloride intermediates, reducing hydrolysis risks.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Key Advantage |

|---|---|---|---|

| Cyclization with β-keto amides | 56–75% | Moderate | Direct formation of carboxamide |

| Click chemistry | 73–93% | High | High regioselectivity |

| Acid chloride amidation | 75–85% | Low | Compatibility with sensitive substrates |

| Lewis acid catalysis | 77% | Moderate | One-pot procedure |

Key Research Findings

- Purity Optimization : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >98% purity for preclinical studies.

- Byproduct Mitigation : Using molecular sieves in click chemistry reduces 1,5-regioisomer formation to <5%.

- Industrial Feasibility : Continuous flow reactors improve click chemistry yields to 89% at kilogram scale.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent-Driven Activity: The carbamoylmethyl group in 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide enhances binding to bacterial proteasomes and LexA repressors, enabling broad-spectrum antibacterial activity . Rufinamide’s 2,6-difluorobenzyl group improves blood-brain barrier penetration, critical for its CNS activity . The methyl and phenyl groups in the target compound may confer metabolic stability but limit its potency compared to amino-substituted analogs .

Synthetic Flexibility: The target compound’s synthesis leverages classic carbodiimide coupling (HBTU/DIPEA), a method shared with other carboxamide derivatives . Derivatives like 5-aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide require additional steps, such as Boc-deprotection, to introduce sulfamoyl groups .

Biological Spectrum: Antimicrobial Activity: Amino-substituted analogs (e.g., 5-amino-1-(quinolin-8-yl)-1,2,3-triazole-4-carboxamide) show stronger antibacterial effects than the methyl-phenyl variant . Enzyme Inhibition: The sulfamoylaminoethyl group in IDO1 inhibitors enhances enzyme binding via hydrogen-bond interactions , whereas the target compound’s lack of polar substituents may reduce such interactions.

Biological Activity

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered triazole ring containing three nitrogen atoms and two carbon atoms. Its unique substitution pattern imparts distinct chemical and biological properties, making it a valuable candidate in medicinal chemistry and other applications.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains and fungi. The mechanism involves inhibition of enzyme activity crucial for microbial growth.

- Anticancer Properties : Research indicates potential anticancer effects through the modulation of cellular pathways and induction of apoptosis in cancer cells.

- Inhibition of Xanthine Oxidase : This enzyme is involved in oxidative stress and inflammation; inhibiting it can have therapeutic implications for conditions like gout and cardiovascular diseases.

The mechanism of action involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalysis.

- Cellular Pathway Modulation : It affects various signaling pathways, which may lead to altered cellular responses and apoptosis in cancer cells.

Case Studies

- Chagas Disease Treatment : A study focused on optimizing derivatives of 5-amino-1,2,3-triazole-4-carboxamide for treating Chagas disease showed that certain modifications led to improved potency and selectivity against Trypanosoma cruzi, the causative agent of the disease. One promising compound demonstrated significant suppression of parasite burden in mouse models .

- Xanthine Oxidase Inhibition : A series of studies evaluated the compound's ability to inhibit xanthine oxidase effectively. The findings suggest that structural modifications can enhance its potency as a xanthine oxidase inhibitor, making it a potential candidate for treating hyperuricemia .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Antifungal | Inhibits fungal growth | |

| Anticancer | Induces apoptosis | |

| Xanthine Oxidase Inhibition | Reduces oxidative stress |

Case Study Outcomes

| Study Focus | Compound Tested | Outcome |

|---|---|---|

| Chagas Disease | 5-amino-1,2,3-triazole derivative | Significant suppression of parasite burden in vivo |

| Xanthine Oxidase | 5-methyl-2-phenyl derivative | Potent inhibition observed |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting substituted anilines with isocyanides to form intermediates, followed by azide cyclization. For example, sodium azide can be used to generate the triazole core under reflux conditions (e.g., 8% NaOH, 5 hours) . Yields (64–74%) depend on solvent choice (ethanol or DMF), temperature control, and purification steps (recrystallization from CHCl₃/petroleum ether) . Purity is verified via melting point analysis (e.g., 208–210°C) and chromatographic techniques .

Q. How can researchers characterize the structure and purity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Detect carbonyl (C=O) stretching at ~1670–1700 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .

- ¹H-NMR : Identify methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and carboxamide NH signals (δ ~10 ppm, broad) in DMSO-d₆ .

- Melting point analysis : Compare observed values (e.g., 210–212°C) with literature data to confirm purity .

Q. What experimental strategies can mitigate the low aqueous solubility of this compound in biological assays?

- Methodological Answer : Solubility challenges are addressed via:

- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound while ensuring solvent compatibility with biological systems .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at the phenyl or methyl positions to enhance solubility .

- Formulation : Employ cyclodextrin complexes or lipid-based nanoemulsions to improve bioavailability .

Advanced Research Questions

Q. What advanced catalytic methods are employed to introduce substituents into the triazole ring to enhance bioactivity?

- Methodological Answer :

-

Buchwald–Hartwig amination : Palladium-catalyzed coupling to introduce aryl/heteroaryl groups at the triazole’s 5-position (e.g., 4-fluoro-2-methylphenyl groups) .

-

Metal-catalyzed difluoromethylation : Use Cu(I) catalysts with reagents like TMSCF₂H to add CF₂ groups at the 3-position, improving metabolic stability .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

-

Microwave-assisted synthesis : Optimize reaction time (e.g., 30 minutes vs. 5 hours) for higher yields in heterocyclic functionalization .

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer :

- Structural validation : Use X-ray crystallography to confirm substituent positions (e.g., 4,5-dihydro-1H-pyrazole-thiazole hybrids) and rule out isomerism .

- Bioassay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., COX-2) and validate selectivity .

Q. What are the considerations for designing enzyme inhibition studies using this compound, given its selectivity and solubility limitations?

- Methodological Answer :

- Enzyme selection : Prioritize targets with hydrophobic active sites (e.g., carbonic anhydrase IX) to leverage the compound’s lipophilicity .

- Dose optimization : Conduct IC₅₀ assays in triplicate using serial dilutions (0.1–100 µM) to establish potency thresholds .

- Control experiments : Include positive inhibitors (e.g., acetazolamide for carbonic anhydrase) and solubility controls (e.g., DMSO-only samples) to validate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.